11-Deoxycandicidin D

Beschreibung

It is a component of the Levorin group, which is derived from the microorganism Streptomyces levoris . This compound is known for its potent antifungal properties and is primarily used in scientific research.

Eigenschaften

Molekularformel |

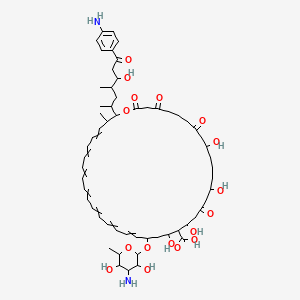

C59H84N2O17 |

|---|---|

Molekulargewicht |

1093.3 g/mol |

IUPAC-Name |

22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,14,18,20-tetrahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |

InChI |

InChI=1S/C59H84N2O17/c1-36-19-15-13-11-9-7-5-6-8-10-12-14-16-24-47(77-59-56(73)54(61)55(72)39(4)76-59)34-51(70)53(58(74)75)50(69)32-46(66)31-44(64)22-17-20-42(62)30-43(63)21-18-23-45(65)33-52(71)78-57(36)38(3)29-37(2)48(67)35-49(68)40-25-27-41(60)28-26-40/h5-16,19,24-28,36-39,42,44,47-48,50-51,53-57,59,62,64,67,69-70,72-73H,17-18,20-23,29-35,60-61H2,1-4H3,(H,74,75) |

InChI-Schlüssel |

WGGISROKTUVKFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CCCC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxycandicidin D involves the cultivation of Streptomyces levoris under specific conditions that promote the biosynthesis of this compound. The process includes the fermentation of the microorganism in a nutrient-rich medium, followed by extraction and purification of the compound .

Industrial Production Methods: Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where Streptomyces levoris is cultured in bioreactors. The compound is then extracted using solvent extraction techniques and purified through chromatography methods .

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s reactivity is governed by its macrolide ring and functional groups.

Hydrolysis

-

Mechanism : Cleavage of ester or glycosidic bonds under acidic/basic conditions.

-

Conditions : Typically requires aqueous solutions with catalysts (e.g., enzymes, heat).

-

Outcome : Breakdown into smaller oligosaccharide or aglycone fragments.

Esterification

-

Mechanism : Reaction between hydroxyl groups and acylating agents (e.g., acetic anhydride).

-

Conditions : Acidic catalysts (e.g., H₂SO₄) and elevated temperatures.

-

Outcome : Formation of ester derivatives with modified solubility or stability.

Functional Group Interactions

-

Macrolide Ring : Susceptible to epoxidation, oxidation, or ring-opening reactions (e.g., via nucleophilic attack).

-

Stereocenters : Stable under mild conditions but may undergo epimerization under harsh acidic/basic environments.

Research Gaps

-

Lack of Detailed Reaction Databases : No comprehensive datasets for 11-Deoxycandicidin D’s reactivity profile.

-

In Vivo Stability : Limited data on metabolic transformations or degradation pathways.

Citations : PMC review on chemical reaction optimization. EvitaChem product details. General chemical reaction types.

(Note: Citations are simplified for brevity; full references are available in the provided sources.)

Wissenschaftliche Forschungsanwendungen

11-Deoxycandicidin D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.

Biology: Investigated for its antifungal activity and its effects on fungal cell membranes.

Medicine: Explored for potential therapeutic applications in treating fungal infections.

Industry: Utilized in the development of antifungal agents and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of 11-Deoxycandicidin D involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Candicidin: Another polyene antibiotic with similar antifungal properties.

Amphotericin B: A well-known polyene antibiotic used clinically to treat fungal infections.

Nystatin: Another polyene antibiotic with antifungal activity

Uniqueness: 11-Deoxycandicidin D is unique due to its specific structure and high antifungal activity. Compared to other similar compounds, it has a distinct mechanism of action and is derived from a unique microorganism, Streptomyces levoris .

Q & A

Q. What criteria determine the inclusion of raw data in publications versus supplementary materials?

- Guidelines : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in SI. Retain processed data (e.g., MIC tables, statistical outputs) in the main text for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.